molecular formula C15H13N3S2 B5345672 2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

Cat. No. B5345672
M. Wt: 299.4 g/mol
InChI Key: UYIJTXHMAHKLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are required for cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, this compound has been shown to have anti-inflammatory and anti-microbial activity. Additionally, it has been studied for its potential in regulating glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated by cells and animals. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for the study of 2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine. One area of interest is in the development of novel cancer therapies that target specific enzymes that are inhibited by this compound. Additionally, this compound may have potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine involves the reaction of 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde with thiourea and formaldehyde in the presence of a catalyst. The resulting product is then treated with potassium hydroxide to obtain the final compound. This method has been optimized to yield a high purity product and has been used in various scientific research studies.

Scientific Research Applications

2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S2/c1-11-5-2-3-6-13(11)14-18-12(9-19-14)10-20-15-16-7-4-8-17-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIJTXHMAHKLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.